Cas no 475481-97-1 (4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole)

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole is a substituted oxazole derivative featuring reactive chloromethyl and chlorophenyl functional groups. This heterocyclic compound is of interest in synthetic organic chemistry due to its versatility as a building block for further derivatization. The presence of the chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse substituents, while the 3-chlorophenyl moiety contributes to structural rigidity and potential π-π interactions. Its oxazole core is stable under a range of conditions, making it suitable for applications in pharmaceutical and agrochemical research. The compound’s well-defined reactivity profile and modular structure make it a valuable intermediate for the development of more complex molecular architectures.
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole structure
475481-97-1 structure
Product Name:4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole
CAS No:475481-97-1
MF:C11H9Cl2NO
MW:242.101260900497
MDL:MFCD09759017
CID:3993183
PubChem ID:12158074
Update Time:2025-06-14

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole Chemical and Physical Properties

Names and Identifiers

    • Oxazole, 4-(chloromethyl)-2-(3-chlorophenyl)-5-methyl-
    • 4-(CHLOROMETHYL)-2-(3-CHLOROPHENYL)-5-METHYLOXAZOLE
    • IAKHDTQJFDTTSR-UHFFFAOYSA-N
    • 4-chloromethyl-2-(3-chloro-phenyl)-5-methyl-oxazole
    • SCHEMBL1436230
    • 475481-97-1
    • DB-087200
    • DTXSID601221758
    • 4-(chloromethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
    • 4-chloromethyl-5-methyl-2-(3-chloro-phenyl)-oxazole
    • AKOS015996381
    • 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole
    • MDL: MFCD09759017
    • Inchi: 1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3
    • InChI Key: IAKHDTQJFDTTSR-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(CCl)N=C1C1=CC=CC(Cl)=C1

Computed Properties

  • Exact Mass: 241.0061193Da
  • Monoisotopic Mass: 241.0061193Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26Ų

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C116575-125mg
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole
475481-97-1
125mg
$ 150.00 2022-06-06
TRC
C116575-250mg
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$ 250.00 2022-06-06
Matrix Scientific
131647-5g
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Matrix Scientific
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4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole Related Literature

Additional information on 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole

Comprehensive Overview of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole (CAS No. 475481-97-1)

4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole (CAS No. 475481-97-1) is a specialized organic compound belonging to the oxazole family, a class of heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and material science. This compound features a unique structural framework, combining a chloromethyl group, a 3-chlorophenyl ring, and a methyl substituent on the oxazole core. Its molecular formula, C11H9Cl2NO, highlights its potential as a versatile intermediate in synthetic chemistry.

The growing interest in 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole is driven by its role in the development of novel bioactive molecules. Researchers are increasingly exploring its utility in drug discovery, particularly in the design of small-molecule inhibitors targeting enzymes or receptors. Recent studies have highlighted its relevance in medicinal chemistry, where its scaffold serves as a building block for compounds with potential anti-inflammatory or antimicrobial properties. This aligns with the current focus on precision medicine and targeted therapies, making it a subject of interest in academic and industrial labs.

From a synthetic perspective, CAS No. 475481-97-1 is valued for its reactivity, particularly the chloromethyl group, which can undergo nucleophilic substitution reactions to introduce diverse functional groups. This property is leveraged in combinatorial chemistry and high-throughput screening, where rapid derivatization is essential. Additionally, its 3-chlorophenyl moiety contributes to enhanced lipophilicity, a critical factor in optimizing drug-like properties such as membrane permeability and metabolic stability.

In the context of green chemistry, the synthesis and application of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole are being reevaluated to minimize environmental impact. Innovations in catalytic processes and solvent-free reactions are being explored to improve the sustainability of its production. This resonates with the broader trend of sustainable synthesis, a hot topic among chemists and environmental advocates alike.

The compound’s relevance extends to material science, where its structural features are investigated for designing organic semiconductors or photoactive materials. The integration of heterocyclic compounds like this oxazole derivative into functional materials is a burgeoning area of research, driven by the demand for advanced electronic devices and renewable energy solutions.

For researchers seeking detailed information on CAS No. 475481-97-1, key questions often revolve around its synthetic routes, spectroscopic data (e.g., NMR, IR), and safety profiles. Analytical techniques such as HPLC and mass spectrometry are commonly employed to characterize this compound, ensuring purity and consistency for downstream applications. Furthermore, computational studies, including molecular docking and QSAR modeling, are increasingly used to predict its interactions with biological targets.

In summary, 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole (CAS No. 475481-97-1) represents a multifaceted compound with significant potential across multiple disciplines. Its structural versatility, combined with the evolving trends in drug development and sustainable chemistry, positions it as a valuable asset for future scientific breakthroughs. As research continues to uncover new applications, this compound is poised to remain a focal point in the chemical and pharmaceutical industries.

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